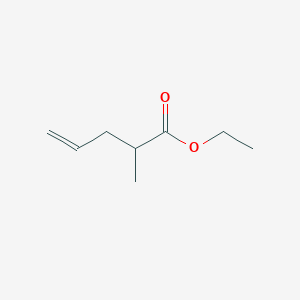
Sand-PR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sand-PR is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied in recent years, and its unique properties have shown promising results in various research studies.
作用機序
The mechanism of action of Sand-PR is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation. Sand-PR has also been shown to modulate the expression of various genes involved in cellular signaling pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Sand-PR has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the activity of specific enzymes involved in the inflammatory response. Sand-PR has also been shown to improve cognitive function by modulating the expression of genes involved in neuronal signaling pathways. Additionally, the compound has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.
実験室実験の利点と制限
One of the advantages of using Sand-PR in lab experiments is its unique properties. The compound has shown promising results in various research studies, making it an attractive candidate for further research. Additionally, Sand-PR is a synthetic compound, which means that it can be easily produced in large quantities for use in lab experiments.
One of the limitations of using Sand-PR in lab experiments is its complex synthesis method. The synthesis of Sand-PR requires careful attention to detail and precise control of reaction conditions. Additionally, the compound is relatively new, and its long-term effects are not fully understood.
将来の方向性
There are several future directions for research on Sand-PR. One area of research is the development of new synthetic compounds based on the structure of Sand-PR. These compounds may have improved therapeutic properties and fewer side effects.
Another area of research is the development of new methods for synthesizing Sand-PR. These methods may be more efficient and cost-effective than the current synthesis method.
Finally, future research may focus on the therapeutic applications of Sand-PR in specific diseases, such as cancer and neurodegenerative diseases. Studying the effects of Sand-PR in these diseases may lead to the development of new treatments and therapies.
In conclusion, Sand-PR is a novel synthetic compound that has shown promising results in various research studies. The compound has unique properties that make it an attractive candidate for further research in the field of medicine. Future research may focus on the development of new synthetic compounds, new methods for synthesizing Sand-PR, and the therapeutic applications of Sand-PR in specific diseases.
合成法
Sand-PR is synthesized using a multistep process that involves the reaction of various chemical compounds. The primary starting material for the synthesis of Sand-PR is 2,3-dimethylpyridine. This compound is reacted with a series of reagents, including acetic anhydride, sodium hydroxide, and acetic acid, to produce the final product. The synthesis of Sand-PR is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
Sand-PR has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various research studies, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. The unique properties of Sand-PR make it an attractive candidate for further research in the field of medicine.
特性
CAS番号 |
112820-42-5 |
|---|---|
製品名 |
Sand-PR |
分子式 |
C16H15N6NaO10S3 |
分子量 |
570.5 g/mol |
IUPAC名 |
sodium;1-[3-[2-[(5-azido-2-nitrobenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H16N6O10S3.Na/c17-20-19-9-1-2-11(22(27)28)10(7-9)15(25)18-4-6-34-33-5-3-14(24)32-21-13(23)8-12(16(21)26)35(29,30)31;/h1-2,7,12H,3-6,8H2,(H,18,25)(H,29,30,31);/q;+1/p-1 |
InChIキー |
ICPJFWLPTHHFGV-UHFFFAOYSA-M |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
正規SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
同義語 |
SAND-PR sulfosuccinimidyl-2-(3-azido-2-nitrobenzamido)ethyl-1,3'-dithiopropionate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



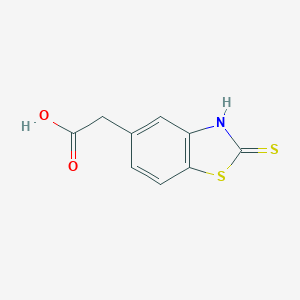

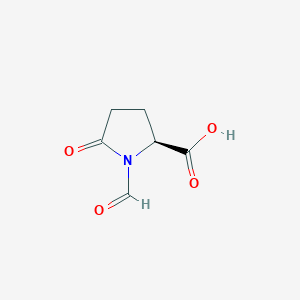
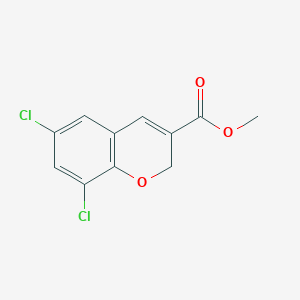
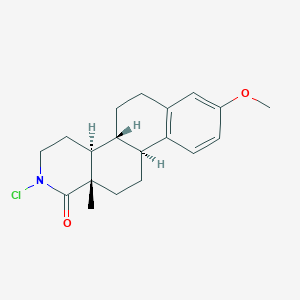
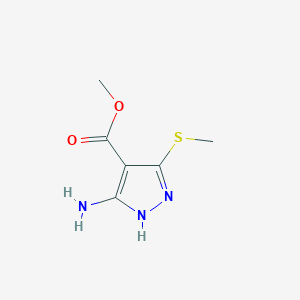
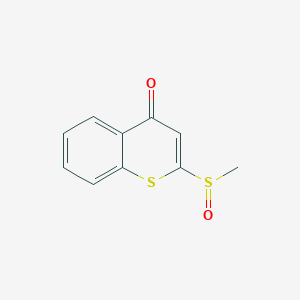
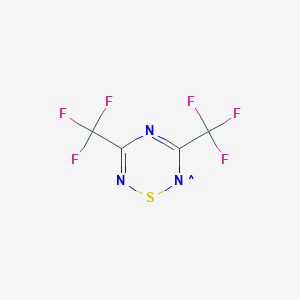
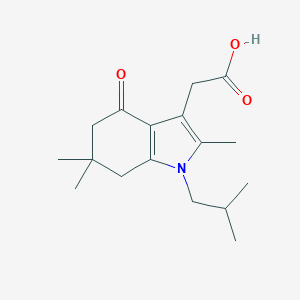
![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)

